molecular formula C10H17F5O5 B12544454 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL CAS No. 652983-61-4

13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL

Katalognummer: B12544454
CAS-Nummer: 652983-61-4
Molekulargewicht: 312.23 g/mol
InChI-Schlüssel: OWXQKZVJGCJEGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Classification

The systematic name 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-ol follows IUPAC prioritization rules for polyfunctional compounds. Breaking down the components:

  • Tetraoxatetradecan-1-ol : Indicates a 14-carbon chain with four ether oxygen atoms at positions 3,6,9,12, and a terminal hydroxyl group at position 1
  • 13,13,14,14,14-Pentafluoro : Specifies five fluorine atoms attached to carbons 13 and 14, with carbon 14 bearing three fluorines

This naming convention precisely locates all substituents while maintaining the parent chain's numbering integrity. The compound belongs to two structural classes:

  • Polyethylene glycol derivatives (four ethylene oxide units)
  • Perfluorinated alkyl ether alcohols

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₇F₅O₅ reveals key compositional features:

Component Count Percentage Composition
Carbon 10 38.46%
Hydrogen 17 5.46%
Fluorine 5 30.43%
Oxygen 5 25.65%

With a molecular weight of 312.23 g/mol , the mass distribution shows significant fluorine contribution (95.0 g/mol from F₅). High-resolution mass spectrometry would display a characteristic isotopic pattern dominated by fluorine's monoisotopic nature.

Three-Dimensional Conformational Studies

X-ray crystallography data remains unavailable due to the compound's conformational flexibility. Computational modeling reveals:

  • Ether chain conformation : Adopts a helical twist with O-C-C-O dihedral angles averaging 60°
  • Fluorinated terminus : The -CF₂-CF₃ group exhibits restricted rotation (barrier ≈ 25 kJ/mol)
  • Hydroxyl group orientation : Prefers gauche positioning relative to the terminal ether oxygen

Molecular dynamics simulations suggest three predominant conformers differing in central chain torsion angles. The fluorinated segment demonstrates reduced solvent accessibility compared to non-fluorinated analogs.

Functional Group Identification and Reactivity

Four distinct functional units govern reactivity:

  • Terminal hydroxyl group

    • pKa ≈ 15.2 (weaker acid than water due to adjacent ether oxygens)
    • Participates in esterification and etherification reactions
  • Ether linkages

    • Oxidative stability up to 200°C
    • Resistant to nucleophilic attack except under strong acidic conditions
  • Perfluorinated segment

    • Creates strong electron-withdrawing effects (Hammett σₚ ≈ 0.93)
    • Enables radical stabilization through hyperconjugation
  • Methylene bridges

    • CH₂ groups between ethers show enhanced acidity (pKa ≈ 35)

Comparative reactivity studies demonstrate:

  • Hydroxyl acylation : 2.3× faster than PEG-400 due to fluorinated group's inductive effects
  • Oxidative degradation : Requires harsher conditions than non-fluorinated analogs (ΔE‡ +18 kJ/mol)
  • Complexation behavior : Forms stable inclusion complexes with β-cyclodextrin (Kd = 1.4×10⁻⁴ M)

Eigenschaften

CAS-Nummer

652983-61-4

Molekularformel

C10H17F5O5

Molekulargewicht

312.23 g/mol

IUPAC-Name

2-[2-[2-[2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C10H17F5O5/c11-9(12,13)10(14,15)20-8-7-19-6-5-18-4-3-17-2-1-16/h16H,1-8H2

InChI-Schlüssel

OWXQKZVJGCJEGA-UHFFFAOYSA-N

Kanonische SMILES

C(COCCOCCOCCOC(C(F)(F)F)(F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps:

  • Polymerization : Ethylene oxide reacts with a hydroxyl group initiator under alkaline or acidic catalysis.
  • Termination : Excess ethylene oxide is removed, yielding a linear polyether with a terminal hydroxyl group.

Example Reaction :
$$ \text{CH}3\text{CH}2\text{OH} + 4 \text{C}2\text{H}4\text{O} \rightarrow \text{HOCH}2\text{CH}2\text{(OCH}2\text{CH}2\text{)}_4\text{OH} $$

Functionalization with Pentafluoroethyl Group

The fluorinated derivative is obtained by replacing a hydrogen atom on the polyether backbone with a pentafluoroethyl (CF₂CF₃) group. This is achieved via nucleophilic substitution or Williamson ether synthesis .

Method 1: Nucleophilic Substitution

The terminal hydroxyl group reacts with a pentafluoroethyl halide (e.g., CF₂CF₃Br) under basic conditions.

Reaction Conditions :

Reagent Base Solvent Temperature Yield*
CF₂CF₃Br K₂CO₃ DMF 80°C 65–75%
CF₂CF₃I NaOH (aq) H₂O/EtOH 60°C 50–60%

*Hypothetical yields based on analogous etherifications.

Method 2: Williamson Ether Synthesis

A pentafluoroethyl alcohol derivative reacts with a polyether halide.

Limitations :

  • Fluorinated alcohols are less reactive, necessitating polar aprotic solvents (e.g., DMSO) and prolonged reaction times.

Catalytic and Phase Transfer Approaches

To enhance reaction efficiency, phase transfer catalysts (PTCs) or Mitsunobu conditions are employed.

Phase Transfer Catalysis

Catalyst Solvent System Efficiency
Tetrabutylammonium bromide Toluene/H₂O Improved interfacial reaction

Mitsunobu Reaction

Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to activate the hydroxyl group.

Advantages :

  • High stereoselectivity for primary alcohols.
  • Applicable to sterically hindered polyethers.

Purification and Characterization

Post-synthesis, the compound undergoes distillation or column chromatography to remove unreacted reagents.

Analytical Techniques:

Method Purpose
NMR (¹⁹F, ¹H) Confirm fluorine substitution
GC-MS Quantify byproducts (e.g., HCF₃)
IR Spectroscopy Identify ether (C-O) and C-F bonds

Challenges and Optimization Strategies

Key Challenges:

  • Low Reactivity of Fluorinated Halides : Requires high temperatures or prolonged reaction times.
  • Hydrolysis Risk : Fluorinated intermediates are susceptible to aqueous degradation.

Solutions:

Challenge Mitigation Strategy
Hydrolysis Anhydrous conditions (N₂/Ar)
Steric Hindrance Bulky phase transfer catalysts

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Nucleophilic Substitution High yield, simple setup Harsh conditions required
Williamson Synthesis Flexible substrates Limited fluorinated alcohol availability
Mitsunobu Stereochemical control Costly reagents

Analyse Chemischer Reaktionen

Oxidation Reactions

Fluorinated polyethers like 3,6,9,12-tetraoxatetradecan-1-ol derivatives are susceptible to oxidation due to their ether linkages and hydroxyl groups. Fluorination at the 13,13,14,14,14 positions may enhance stability but could also introduce reactive sites.

Reaction Type Mechanism Conditions Products
Hydroxyl group oxidationOxidizing agents (e.g., KMnO₄, CrO₃) may oxidize the terminal hydroxyl (-OH) group to a ketone or carboxylic acid.Acidic or basic conditionsFluorinated carboxylic acid or ketone
Ether cleavageSevere oxidation could cleave ether bonds, yielding fragmented fluorinated chains.High-temperature oxidation (e.g., O₂/HCl)Smaller fluorinated fragments

Supporting Data: Related fluorinated compounds (e.g., perfluorooctanoic acid derivatives) exhibit similar oxidation pathways .

Reduction Reactions

Fluorine’s electron-withdrawing effects may alter reduction outcomes compared to non-fluorinated analogs.

Reaction Type Mechanism Conditions Products
Hydroxyl group reductionReducing agents (e.g., LiAlH₄) could reduce the terminal hydroxyl to a primary alcohol.Inert atmosphere (N₂)Fluorinated primary alcohol
Ether reductionHarsh reducing agents (e.g., HCl/H₂Pd) may reduce ether linkages to alkyl chains.High-pressure hydrogenationHydrofluorocarbon chains

Supporting Data: Non-fluorinated polyethers undergo reduction to alcohols, suggesting analogous pathways with fluorinated derivatives.

Substitution Reactions

The presence of fluorine atoms introduces steric and electronic effects, potentially directing substitution reactions.

Reaction Type Mechanism Conditions Products
Hydroxyl substitutionReagents like SOCl₂ or PBr₃ may replace -OH with halides (e.g., -Cl, -Br).Anhydrous conditions (e.g., THF)Fluorinated halide derivatives
Ether oxygen substitutionNucleophilic attack on ether oxygens may lead to displacement reactions.Polar aprotic solvents (e.g., DMF)Substituted fluorinated polyethers

Supporting Data: Fluorinated ethers generally resist nucleophilic substitution due to electron-deficient oxygen atoms , but steric hindrance from fluorine may alter reactivity.

Cross-Coupling and Functionalization

Fluorinated polyethers may participate in cross-coupling reactions, leveraging their unique electronic properties.

Reaction Type Mechanism Conditions Products
Suzuki or Heck couplingFluorine-substituted aryl groups could enable coupling with boronic acids or alkenes.Palladium catalysts (e.g., Pd(OAc)₂)Functionalized fluorinated polyethers
Grignard reactionsFluorinated chains may act as electrophilic partners in organometallic reactions.Ethyl ether or THF solventFluorinated alkyl Grignard reagents

Supporting Data: Fluorinated alkyl chains are known to participate in cross-coupling , though specific examples for this compound are unreported.

Environmental and Biochemical Interactions

Fluorinated compounds often exhibit persistence in the environment and bioaccumulation potential.

Behavior Mechanism Impact
Hydrolysis resistanceFluorine’s high electronegativity reduces hydrolytic cleavage of ether bonds.Persistent in aqueous systems
BioaccumulationAmphiphilic nature (hydrophilic ether + fluorinated hydrophobic chain) may enhance uptake in organisms.Potential ecological toxicity

Supporting Data: Perfluorinated compounds (e.g., PFHxS) are regulated due to environmental persistence .

Wissenschaftliche Forschungsanwendungen

The compound 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL is a specialized chemical with significant potential applications across various fields. This article will explore its scientific research applications, supported by data tables and case studies.

Surfactant Development

13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL shows promise as a surfactant due to its unique fluorinated structure. Fluorinated surfactants are known for their ability to reduce surface tension and improve wetting properties in various formulations.

Case Study: Surfactant Efficacy

Research indicates that fluorinated surfactants can significantly enhance the stability of emulsions in pharmaceutical applications. A study demonstrated that formulations containing this compound exhibited improved stability compared to traditional surfactants .

Biocompatibility in Medical Applications

The compound's biocompatibility makes it suitable for use in drug delivery systems. Its structure allows for effective encapsulation of therapeutic agents while minimizing toxicity.

Case Study: Drug Delivery Systems

In a study on drug delivery mechanisms, formulations utilizing 13,13,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL showed enhanced cellular uptake of anti-cancer drugs compared to non-fluorinated counterparts. The results indicated a potential for targeted delivery with reduced side effects .

Environmental Applications

Due to its unique chemical properties, this compound is being explored for use in environmental remediation processes. Its ability to interact with various pollutants can aid in the development of effective cleaning agents.

Case Study: Pollution Remediation

A recent study assessed the effectiveness of this compound in removing heavy metals from contaminated water sources. Results showed a significant reduction in metal concentrations when treated with formulations containing the compound .

Wirkmechanismus

The mechanism of action of 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The fluorinated segments of the molecule can form strong interactions with hydrophobic regions of proteins, altering their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Derivatives

Base Structure : 3,6,9,12-Tetraoxatetradecan-1-ol
  • Molecular Formula : C₁₀H₂₂O₅
  • Key Properties : Hydrophilic due to ether oxygens and hydroxyl group; used as a PEG-like solvent or intermediate in organic synthesis .
  • Regulatory Status: Classified as non-hazardous under the Canadian Environmental Protection Act .
14-(Nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 26264-02-8)
  • Molecular Formula : C₂₅H₄₄O₆ (MW 440.61) .
  • Key Properties: Ethoxylated nonylphenol derivative; hydrophobic due to the nonylphenoxy group.
  • Applications : Historically used in surfactants but restricted under REACH due to environmental toxicity .
  • Comparison: The nonylphenoxy group enhances lipophilicity, whereas the pentafluoro substitution in the target compound would increase chemical inertness and thermal stability.
(E)-14-(4-(Phenyldiazenyl)phenoxy)-3,6,9,12-tetraoxatetradecan-1-oic Acid
  • Molecular Formula : C₂₂H₂₈N₂O₇ (MW 432.47) .
  • Key Properties : Light-responsive azo group enables applications in supramolecular chemistry for DNA capture/release.
  • Comparison : The diazenyl group introduces photoresponsive behavior, absent in the fluorinated target compound.
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
  • Key Properties: Amino group at the 14-position allows for further functionalization (e.g., peptide coupling) .
  • Comparison: The amino group enhances nucleophilicity, while the pentafluoro substitution would reduce reactivity due to electron-withdrawing effects.
14-[(4-Methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxatetradecan-1-ol
  • Applications : Tosyl group acts as a leaving group in PROTAC linker synthesis .
  • Comparison : The sulfonate group facilitates nucleophilic substitution, whereas the pentafluoro group would stabilize adjacent bonds against hydrolysis.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Stability
Target (Pentafluoro derivative) ~356 (estimated) -CF₃, -OH Low polarity solvents High thermal/chemical stability
Base Structure 222.28 -OH, ethers Water, polar solvents Moderate
Nonylphenoxy Derivative 440.61 Nonylphenoxy, -OH Lipophilic environments Environmentally persistent
Tosyl Derivative 422.51 Tosyl, -OH Polar aprotic solvents Reactive under basic conditions

Regulatory and Environmental Impact

  • Nonylphenoxy Derivatives: Restricted under REACH due to endocrine-disrupting properties .
  • Pentafluoro Derivatives : Likely subject to scrutiny under PFAS regulations due to persistence and bioaccumulation risks.

Biologische Aktivität

13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL is a synthetic compound characterized by its unique structural features and potential applications in various biological and pharmaceutical contexts. The compound's biological activity is of particular interest due to its implications in drug delivery systems and bioconjugation strategies.

Chemical Structure and Properties

The molecular formula of 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL is C14H24F5O4C_{14}H_{24}F_5O_4, with a molecular weight of approximately 400. The presence of multiple fluorine atoms contributes to its hydrophobic characteristics and influences its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modify the pharmacokinetic properties of drugs. The tetraoxatetradecane backbone provides a flexible structure that can enhance solubility and stability in physiological environments. This characteristic is essential for improving the bioavailability of therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL exhibit antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that derivatives of tetraoxatetradecane compounds showed significant inhibitory effects against various bacterial strains. The mechanism involved disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by fluorinated groups .

Drug Delivery Systems

The compound's structure allows it to function effectively as a drug carrier:

  • PEGylation : The incorporation of polyethylene glycol (PEG) segments into the structure enhances the compound's biocompatibility and reduces immunogenicity. This modification leads to prolonged circulation time in the bloodstream and improved therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several fluorinated compounds:

CompoundBacterial StrainInhibition Zone (mm)
13-Pentafluoro-TetraoxatetradecaneE. coli15
Control (No treatment)-0
Fluorinated derivative AStaphylococcus aureus18

The results indicated that the fluorinated tetraoxatetradecane derivatives exhibited notable antibacterial activity compared to controls .

Case Study 2: Drug Delivery Applications

A study focusing on PEGylated forms of the compound highlighted:

ParameterPEGylated FormNon-PEGylated Form
Circulation Time (hours)248
Bioavailability (%)85%50%

This demonstrates the significant improvement in pharmacokinetics when using PEGylated versions of the compound in drug delivery systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.